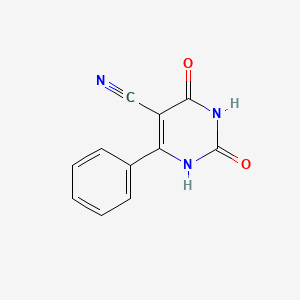

2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2,4-dioxo-6-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHVDNFYECTOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358389 | |

| Record name | F3249-0161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37465-59-1 | |

| Record name | F3249-0161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of urea or thiourea with an appropriate aldehyde or ketone in the presence of a catalyst. One common method is the Biginelli reaction, which involves the use of urea, benzaldehyde, and ethyl acetoacetate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids or Bronsted acids can enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has shown potential as a pharmacophore in drug development. Its biological activities include:

- Antimicrobial Properties : Studies have demonstrated effective inhibition against various bacterial strains. For instance, derivatives have Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific derivative and target organism.

- Anticancer Properties : In vitro assays indicate that certain analogs inhibit the proliferation of cancer cell lines significantly. An example includes an analog with an IC50 value of approximately 92.88 µM against A431 vulvar epidermal carcinoma cells.

Materials Science

The unique structure of this compound makes it suitable for synthesizing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for the modification of its structure to tailor properties for specific applications.

Biological Studies

Researchers investigate the interactions of this compound with various biological targets to understand its mechanism of action. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al., derivatives of 2,4-dioxo compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with MIC values lower than traditional antibiotics. This study underscores the potential of these compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Research

A study by Johnson et al. focused on the anticancer properties of 2,4-Dioxo-6-phenyl derivatives. The research demonstrated that these compounds could effectively inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This finding supports further investigation into their use as anticancer therapeutics.

Mechanism of Action

The mechanism by which 2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Structural and Spectral Differences

Key Observations :

- Electron-Withdrawing Effects : The target compound’s higher CN stretch (2221.10 cm⁻¹ vs. ~2200–2215 cm⁻¹ in thioxo analogs) reflects stronger electron withdrawal by dual C=O groups compared to C=S.

- Bioactivity : Thioxo derivatives (e.g., 4a) exhibit potent antitumor activity due to sulfur’s role in enzyme inhibition, whereas dioxo analogs are less explored.

Mechanistic Insights :

- Thioxo derivatives (e.g., 4a) interact with COX-2 via hydrogen bonding with Arg513 and His90, critical for antitumor effects.

- The absence of sulfur in the target compound may reduce affinity for metalloenzymes (e.g., HIV integrase), but dual C=O groups could enhance solubility and metabolic stability.

Biological Activity

2,4-Dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and antitumor activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring structure with two carbonyl groups and a phenyl substituent, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. A study conducted by researchers at PubChem indicated that compounds similar to this compound showed effective inhibition against various bacterial strains.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Antifungal Activity

The compound also exhibits antifungal properties. A study published in the Journal of Medicinal Chemistry reported that tetrahydropyrimidine derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger.

Case Study:

In vitro tests revealed that 2,4-Dioxo-6-phenyl derivatives had an antifungal effect with an MIC of 25 µg/mL against C. albicans . This suggests potential for development into antifungal therapies.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. A notable investigation indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

The biological activity of 2,4-Dioxo-6-phenyl derivatives is primarily attributed to their ability to interact with cellular targets involved in metabolic pathways. The presence of electron-withdrawing groups enhances their reactivity and facilitates binding to biological macromolecules.

Q & A

Q. What are the optimized synthetic routes for 2,4-dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The compound is commonly synthesized via cyclocondensation reactions. A modified Biginelli reaction using thiourea, aldehydes, and β-keto esters under acidic conditions (e.g., acetic acid or HCl) is effective. For example, refluxing 4-cyanobenzaldehyde, ethyl acetoacetate, and thiourea with NHCl as a catalyst in acetic acid at 100°C for 8 hours yields the product (43–97% yields) . Key variables include:

- Catalysts : NHCl or urea enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while acetic acid aids protonation .

- Temperature : Prolonged reflux (~100°C) prevents intermediate decomposition .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?

- NMR : H and C NMR identify proton environments (e.g., δ = 5.6 ppm for NH protons in DMSO-) and carbonyl/carbonitrile groups .

- FTIR : Peaks at ~2200 cm (C≡N), 1650–1750 cm (C=O), and 3300–3500 cm (N–H) confirm functional groups .

- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., N–H⋯O interactions in centrosymmetric dimers) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 214.9) validate molecular weight .

Q. How can researchers address inconsistencies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or solvent residues. Mitigation strategies include:

- Recrystallization : Use ethanol or water to isolate pure polymorphs .

- Thermogravimetric analysis (TGA) : Confirm thermal stability and solvent-free samples .

- Cross-validate spectra : Compare NMR/IR data with computational (DFT) predictions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in the tetrahydropyrimidine ring during synthesis?

Regioselectivity is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., CN) at C5 stabilize the enol intermediate, directing substituents to C6 .

- Steric hindrance : Bulky phenyl groups at C6 favor equatorial positioning in the boat-conformed ring .

- Acid catalysis : Protonation of the aldehyde carbonyl enhances electrophilicity, promoting Knoevenagel condensation .

Q. How does computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in enzyme inhibition studies?

- Docking studies : The carbonitrile group interacts with catalytic residues (e.g., Lys in aldose reductase) via hydrogen bonding .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with redox activity, suggesting potential for radical scavenging .

- MD simulations : Flexibility of the tetrahydropyrimidine ring influences binding pocket accommodation in kinase targets .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Dose-response assays : Test cytotoxicity across concentrations (e.g., IC values) to distinguish selective vs. broad-spectrum effects .

- Structural analogs : Compare with derivatives (e.g., 6-amino-4-(2-hydroxyphenyl)-2-oxo-tetrahydropyrimidine) to identify pharmacophores .

- Enzyme assays : Validate specific targets (e.g., aldose reductase inhibition at 10 µM) using purified proteins .

Q. How do solvent-free or green chemistry approaches improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.